

Application Notes and Protocols for SR 16584 In Vitro Studies

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Compound of Interest

Compound Name: SR 16584

Cat. No.: B583360

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These application notes provide a comprehensive guide for the in vitro characterization of **SR 16584**, a selective antagonist of the $\alpha 3\beta 4$ nicotinic acetylcholine receptor (nAChR). The following protocols are based on established methodologies for studying nAChR antagonists and are supplemented with specific data available for **SR 16584**.

Introduction to SR 16584

SR 16584 is a potent and selective antagonist of the human $\alpha 3\beta 4$ nicotinic acetylcholine receptor. Its primary mechanism of action is the inhibition of ion channel function mediated by this specific nAChR subtype. The $\alpha 3\beta 4$ nAChR is implicated in various physiological processes, including neurotransmission in the autonomic ganglia and the medial habenula-interpeduncular nucleus (MHb-IPN) pathway, which is associated with nicotine addiction and withdrawal. Therefore, **SR 16584** serves as a valuable research tool for investigating the role of $\alpha 3\beta 4$ nAChRs in these processes and as a potential lead compound for the development of therapeutics targeting nicotine dependence.

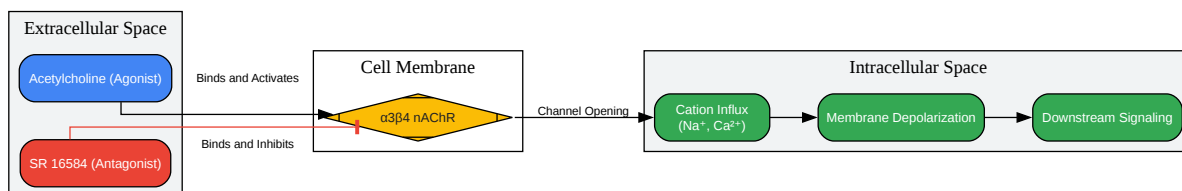
Quantitative Data Summary

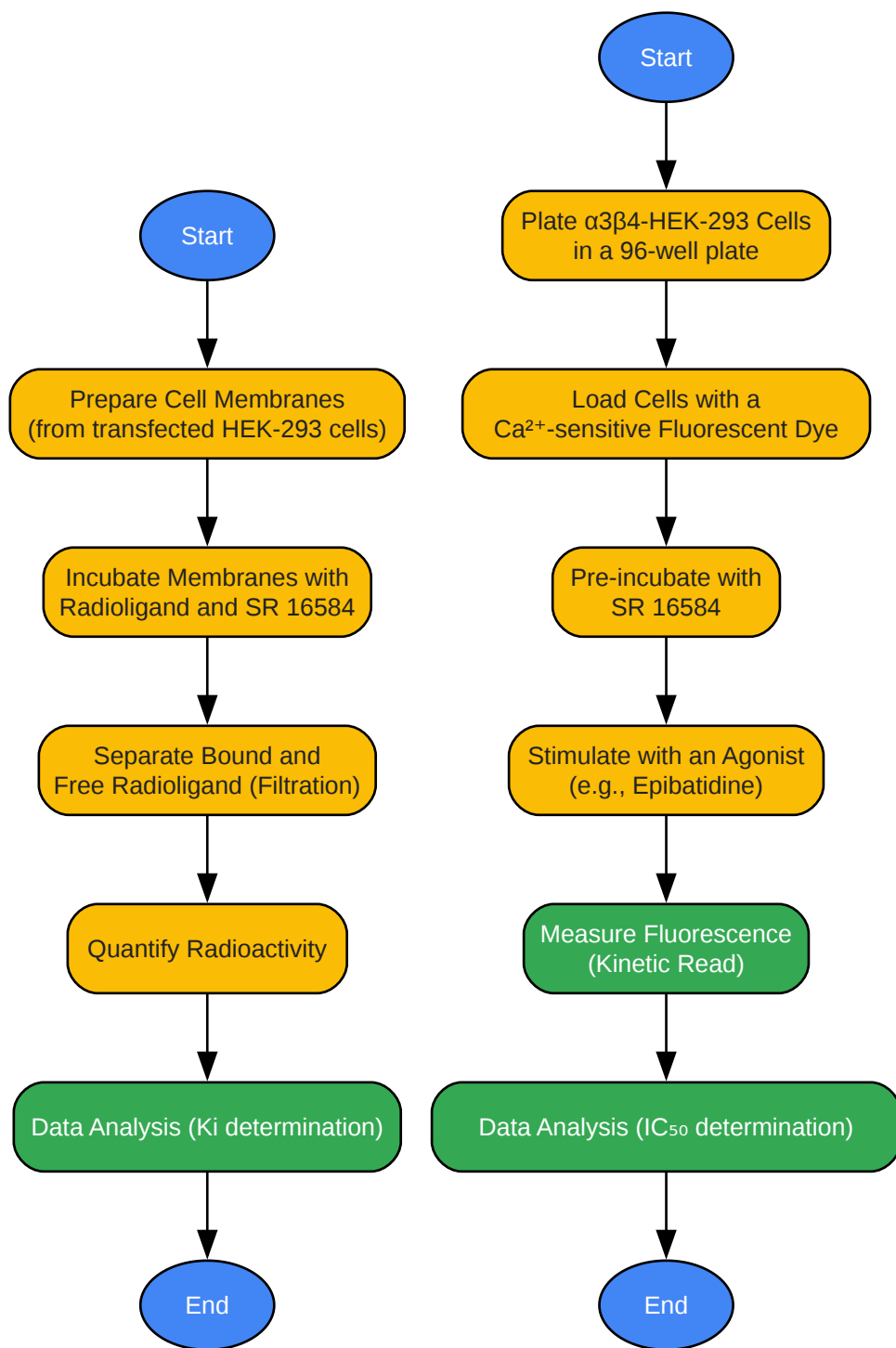
The following table summarizes the key in vitro pharmacological data for **SR 16584**.

Parameter	Value	Receptor Subtype	Assay Type	Reference
IC ₅₀	10.2 μ M	Human α 3 β 4 nAChR	Calcium (Ca ²⁺) Flux Assay	[1]
Binding Affinity (K _i)	>10 μ M	Human α 4 β 2 nAChR	Radioligand Binding Assay	[1]
Binding Affinity (K _i)	>10 μ M	Human α 7 nAChR	Radioligand Binding Assay	[1]

Signaling Pathway

SR 16584 acts as an antagonist at the α 3 β 4 nicotinic acetylcholine receptor, a ligand-gated ion channel. The binding of the endogenous agonist, acetylcholine (ACh), to the α 3 β 4 nAChR normally triggers a conformational change that opens the channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to depolarization of the cell membrane and downstream signaling events. **SR 16584** blocks this process by binding to the receptor and preventing the channel from opening in response to agonist stimulation.





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References

- 1. Novel $\alpha 3\beta 4$ nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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